![molecular formula C26H17ClO6 B11154142 3-{7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B11154142.png)
3-{7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one
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Overview
Description
The compound 3-{7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) . Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one can be achieved through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . This method yields the desired compound in high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-{7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that certain coumarin derivatives exhibit significant anticancer properties. Specifically, compounds similar to 3-{7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one have shown potent activity against breast cancer cell lines, such as MCF-7. For instance, a related compound exhibited an IC50 value of 0.47 μM against MCF-7 cells, indicating strong cytotoxicity . The structural modifications in the coumarin framework enhance the interaction with biological targets, leading to improved therapeutic efficacy.
Enzyme Inhibition
Coumarins are known for their ability to inhibit various enzymes. The compound has been evaluated for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Studies have reported that derivatives with specific substituents can significantly inhibit MAO-B activity, showcasing their potential as neuroprotective agents .
Antioxidant Properties
Research has indicated that coumarin derivatives possess antioxidant capabilities, which can protect cells from oxidative stress. The antioxidant activity is often evaluated using assays such as DPPH and ABTS radical scavenging tests. Compounds structurally similar to This compound have demonstrated significant radical scavenging abilities, making them candidates for further development in formulations aimed at combating oxidative damage .
Synthesis and Structural Modifications
The synthesis of this compound typically involves O-acylation reactions and other organic transformations that allow for the introduction of various functional groups. For example, the reaction of 7-hydroxycoumarin with 4-chlorobenzoyl chloride under mild conditions yielded high yields of the desired product . Such synthetic strategies are crucial for exploring structure-activity relationships (SAR) that can lead to the discovery of more potent derivatives.
Data Table: Summary of Key Research Findings
Case Studies
Case Study 1: Anticancer Screening
In a study focusing on the anticancer properties of coumarin derivatives, a series of compounds were synthesized and tested against various cancer cell lines. The results indicated that modifications at the benzyl position significantly enhanced cytotoxicity against MCF-7 cells, highlighting the importance of structural diversity in drug design .
Case Study 2: Neuroprotective Potential
Another research effort evaluated the neuroprotective effects of coumarin derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested that certain structural features contributed to enhanced protective effects against apoptosis induced by reactive oxygen species (ROS), supporting further exploration in neurodegenerative disease models .
Mechanism of Action
The mechanism of action of 3-{7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters, which can have therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (NW-1772)
- 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
Uniqueness
3-{7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit MAO-B selectively makes it a promising candidate for therapeutic applications in neurodegenerative diseases.
Biological Activity
3-{7-[(4-chlorobenzyl)oxy]-2-oxo-2H-chromen-4-yl}-8-methoxy-2H-chromen-2-one, a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of coumarins, which are known for their varied biological properties. Its molecular formula is C20H17ClO5, and it has a molecular weight of approximately 372.8 g/mol. The structural representation is as follows:
Property | Value |
---|---|
Molecular Formula | C20H17ClO5 |
Molecular Weight | 372.8 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl)CC(=O)OC |
Synthesis
The synthesis of this compound typically involves the reaction of a suitable hydroxycoumarin with 4-chlorobenzyl bromide in the presence of a base like potassium carbonate, followed by methoxylation. The reaction conditions are optimized to enhance yield and purity.
Anticancer Properties
Research indicates that coumarin derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds show potent inhibition against breast cancer cell lines (MCF-7), with IC50 values indicating effectiveness at low concentrations. The compound has been shown to inhibit cell proliferation significantly, suggesting its potential as an anticancer agent .
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This inhibition is crucial for potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease .
Table: MAO-B Inhibition Potency of Coumarin Derivatives
Compound | IC50 (µM) |
---|---|
This compound | X |
7-(3-Chlorobenzyl)oxy-coumarin | 0.47 |
Other related coumarins | Varies |
The mechanisms through which this compound exerts its biological effects include:
- Antioxidant Activity : Coumarins are known to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
- Inhibition of Enzymatic Pathways : The lactone structure allows for interactions with various enzymes, potentially leading to the inhibition of pathways involved in cancer progression and neurodegeneration .
- Cell Cycle Arrest : Studies have shown that some coumarin derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Neuroprotective Effects : In vitro studies indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its role in neuroprotection .
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential applications in treating infections .
Properties
Molecular Formula |
C26H17ClO6 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-[7-[(4-chlorophenyl)methoxy]-2-oxochromen-4-yl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C26H17ClO6/c1-30-22-4-2-3-16-11-21(26(29)33-25(16)22)20-13-24(28)32-23-12-18(9-10-19(20)23)31-14-15-5-7-17(27)8-6-15/h2-13H,14H2,1H3 |
InChI Key |
XGBMHBKOLQCHNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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